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Compound of Interest

Compound Name:
3,5-Dibromo-4-methylpyridin-2-

amine

Cat. No.: B189402 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-
4-methylpyridin-2-amine, a key building block in medicinal chemistry and materials science.

The following sections detail the principles and experimental data associated with the structural

elucidation of this compound, offering researchers, scientists, and drug development

professionals a comprehensive reference.

Introduction: The Significance of 3,5-Dibromo-4-
methylpyridin-2-amine
3,5-Dibromo-4-methylpyridin-2-amine, with the chemical formula C₆H₆Br₂N₂ and a molecular

weight of 265.93 g/mol , is a substituted pyridine derivative.[1] Its structural features, including

the bromine atoms, the amino group, and the methyl group on the pyridine ring, make it a

versatile precursor in the synthesis of more complex molecules.[2][3] The precise

characterization of this intermediate is paramount to ensure the identity, purity, and quality of

the final products in a research and development setting. This guide will focus on the key

spectroscopic techniques used to confirm the structure and purity of this compound.

Synthesis and Physical Properties
The common synthesis route for 3,5-Dibromo-4-methylpyridin-2-amine involves the

bromination of 2-amino-4-methylpyridine.[1] In a typical procedure, 2-amino-4-methylpyridine is

dissolved in sulfuric acid, and bromine is added dropwise at a controlled temperature.[1] The
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reaction mixture is then neutralized to precipitate the product, which is subsequently purified.[1]

The resulting compound is typically an off-white to light yellow crystalline solid with a melting

point in the range of 123-124 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of the hydrogen atoms in the molecule.

Experimental Protocol:

A sample of 3,5-Dibromo-4-methylpyridin-2-amine is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), and analyzed using a 400 MHz or higher NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of 3,5-Dibromo-4-methylpyridin-2-amine in CDCl₃ exhibits three

distinct signals:[1]

δ 8.08 (s, 1H): This singlet corresponds to the lone proton on the pyridine ring (H-6). Its

downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen

atom and the bromine atoms. The singlet multiplicity indicates no adjacent protons.

δ 4.95 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine

group (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen

atom and potential hydrogen exchange.

δ 2.51 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃). Its

upfield chemical shift is expected for a methyl group attached to an aromatic ring. The singlet

multiplicity confirms the absence of neighboring protons.

Data Summary Table:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.08 Singlet (s) 1H Pyridine H-6

4.95 Broad Singlet (bs) 2H -NH₂

2.51 Singlet (s) 3H -CH₃

¹H NMR Workflow:

Sample Preparation Data Acquisition Data Processing Spectral Analysis

Weigh Compound Dissolve in CDCl₃ NMR Spectrometer
(400 MHz) Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking Assign Signals Determine Structure

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis of 3,5-Dibromo-4-methylpyridin-2-amine.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. Although experimental data for 3,5-Dibromo-4-methylpyridin-2-amine is not readily

available in the searched literature, a predicted spectrum can be used to illustrate the expected

signals.

Predicted Data Interpretation:

A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six

carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms

and their positions on the pyridine ring.

Predicted ¹³C NMR Data Summary Table (Illustrative):
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~155 C2 (-C-NH₂)
Carbon attached to the amino

group, downfield shift.

~148 C4 (-C-CH₃)
Quaternary carbon attached to

the methyl group.

~140 C6 (-CH=N)
Aromatic CH adjacent to the

nitrogen.

~108 C5 (-C-Br)

Carbon attached to bromine,

significant upfield shift due to

heavy atom effect.

~105 C3 (-C-Br)
Carbon attached to bromine,

similar to C5.

~20 -CH₃
Methyl carbon, in the typical

aliphatic region.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Experimental Protocol:

A dilute solution of the compound is introduced into a mass spectrometer, typically using

electrospray ionization (ESI) for polar molecules.

Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated

molecular ion peak [M+H]⁺. A key feature would be the isotopic pattern characteristic of two

bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural

abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern with relative

intensities of approximately 1:2:1.
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Expected Mass Spectrum Data:

[M]⁺: m/z ~264, 266, 268 (in a 1:2:1 ratio)

[M+H]⁺: m/z ~265, 267, 269 (in a 1:2:1 ratio)

Mass Spectrometry Workflow:

Sample Introduction MS Analysis Data Output & Interpretation

Prepare Solution Infuse into ESI Source Ionization (ESI) Mass Analyzer (e.g., Quadrupole) Detector Mass Spectrum (m/z vs. Intensity) Identify Molecular Ion Analyze Isotopic Pattern

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using

an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

While a specific experimental IR spectrum for 3,5-Dibromo-4-methylpyridin-2-amine is not

available in the searched results, the expected characteristic absorption bands can be

predicted based on its functional groups.

Predicted IR Data Summary Table (Illustrative):
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Methyl (-CH₃)

1650-1580 C=C and C=N stretch Pyridine Ring

1640-1560 N-H bend Primary Amine (-NH₂)

1470-1430 C-H bend Methyl (-CH₃)

700-500 C-Br stretch Bromoalkane

Conclusion
The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive

and unambiguous structural confirmation of 3,5-Dibromo-4-methylpyridin-2-amine. The ¹H

NMR data confirms the presence and connectivity of the protons, while mass spectrometry

verifies the molecular weight and the presence of two bromine atoms. Although experimental

¹³C NMR and IR data were not found in the initial search, the predicted data, based on

established principles of spectroscopy, provide a reliable framework for the full characterization

of this important chemical intermediate. This guide serves as a valuable resource for scientists

and researchers, enabling them to confidently identify and utilize 3,5-Dibromo-4-
methylpyridin-2-amine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Dibromo-4-
methylpyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189402#spectroscopic-data-for-3-5-dibromo-4-
methylpyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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